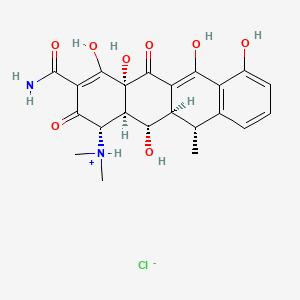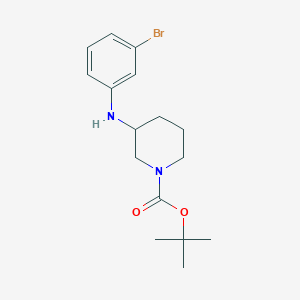![molecular formula C13H13FN2 B12443414 [(4-Fluorophenyl)phenylmethyl]hydrazine CAS No. 1016741-34-6](/img/structure/B12443414.png)
[(4-Fluorophenyl)phenylmethyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Fluorophenyl)phenylmethyl]hydrazine is an organic compound with the molecular formula C13H13FN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-fluorophenyl)phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluorophenyl)phenylmethyl]hydrazine typically involves the reaction of (4-fluorophenyl)phenylmethanol with hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Fluorophenyl)phenylmethyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding azine.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The hydrazine group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of azines.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazines.
Applications De Recherche Scientifique
[(4-Fluorophenyl)phenylmethyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs for treating neurological disorders.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [(4-Fluorophenyl)phenylmethyl]hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: Similar structure but lacks the fluorine atom.
4-Fluorophenylhydrazine: Similar structure but lacks the phenylmethyl group.
Benzylhydrazine: Similar structure but lacks the fluorine atom.
Uniqueness
[(4-Fluorophenyl)phenylmethyl]hydrazine is unique due to the presence of both the fluorine atom and the phenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1016741-34-6 |
|---|---|
Formule moléculaire |
C13H13FN2 |
Poids moléculaire |
216.25 g/mol |
Nom IUPAC |
[(4-fluorophenyl)-phenylmethyl]hydrazine |
InChI |
InChI=1S/C13H13FN2/c14-12-8-6-11(7-9-12)13(16-15)10-4-2-1-3-5-10/h1-9,13,16H,15H2 |
Clé InChI |
KGJKXTQOLRZGFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12443338.png)

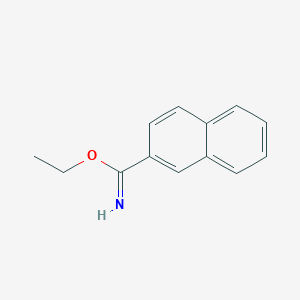
![1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12443354.png)
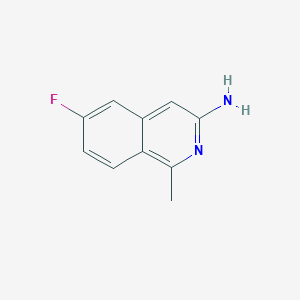
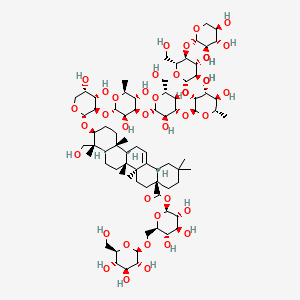
![N-[3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B12443362.png)
![3-(2-Aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12443364.png)

![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12443371.png)
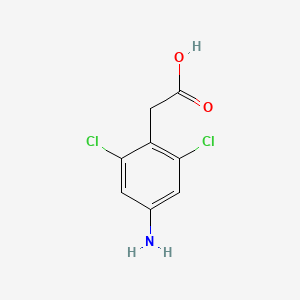
![2-(9-Acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate](/img/structure/B12443384.png)
